molecular formula C6H13Cl2N3 B098204 Nalpha-Methylhistamine dihydrochloride CAS No. 16503-22-3

Nalpha-Methylhistamine dihydrochloride

Cat. No. B098204
CAS RN: 16503-22-3
M. Wt: 198.09 g/mol
InChI Key: AYUQICXJAMPXPF-UHFFFAOYSA-N
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Description

Nalpha-Methylhistamine dihydrochloride (NMHD) is a chemical compound with the molecular formula C6H13Cl2N3 . It is used in laboratory settings and for the synthesis of substances .


Synthesis Analysis

The preparation of Nτ‐ [3H]methylhistamine dihydrochloride from [3 H]methyl iodide is prepared by chemical synthesis and N τ-methy[α,β,2,4,5-14C5]histamine dhydro chloride is synthesised by an enzymatic method .


Molecular Structure Analysis

The molecular structure of NMHD is represented by the formula C6H13Cl2N3 . It is a primary amino compound that is the N (tele)-methyl derivative of histamine .

Scientific Research Applications

Histamine Receptor Agonist

Nalpha-Methylhistamine dihydrochloride is a potent histamine agonist, particularly at H3 receptors . It displays agonist properties at H4 receptors to which it binds with moderate affinity .

2. Gastric Acid Secretion and Gastrin Release This compound has been studied for its effects on gastric acid secretion and gastrin release, particularly in the context of duodenal ulcer patients infected with Helicobacter pylori. In patients with H. pylori, the compound did not affect gastric acid secretion or plasma gastrin levels. However, after the eradication of H. pylori, Nalpha-methylhistamine was found to stimulate gastric acid secretion and gastrin release in a dose-dependent manner when luminal histamine levels were low.

Migraine Prophylaxis

Nalpha-Methylhistamine dihydrochloride helps in removing or decreasing the headache in migraine prophylaxis .

4. Inducing Cyclic Adenosine 3′,5′-Monophosphate (cAMP) Synthesis It is highly effective than histamine in inducing cyclic adenosine 3′,5′-monophosphate (cAMP) synthesis .

Radiolabeling for Metabolism Studies

The synthesis of Nalpha-methylhistamine dihydrochloride has been approached through chemical and enzymatic methods for creating labeled compounds that can be used in tracing and studying the metabolism and effects of histamine and its derivatives in biological systems.

Molecular Structure Analysis

While the specific molecular structure analysis of Nalpha-methylhistamine dihydrochloride is not detailed in the provided papers, the general structure of histamine derivatives can be inferred. Histamine itself is a biogenic amine with an imidazole ring, and its derivatives, such as Nalpha-methylhistamine dihydrochloride, would include modifications to this basic structure.

Safety and Hazards

NMHD is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

There are several potential future directions for research on NMHD. One potential direction is to investigate the effects of NMHD on other physiological processes, such as the immune system and endocrine system. Another direction is the exploration of its therapeutic potential in migraine prophylaxis . Low dose histamine or N α-methylhistamine have demonstrated migraine prophylactic efficacy, probably via H 3 R or other undetermined pathways .

Mechanism of Action

Target of Action

Nalpha-Methylhistamine dihydrochloride, also known as N-Methyl-1H-imidazole-4-ethanamine dihydrochloride, is a potent histamine agonist . It primarily targets histamine receptors, particularly H3 receptors . It also displays agonist properties at H4 receptors . Histamine receptors play a crucial role in various physiological actions, including cell proliferation, embryonic development, wound healing, and functions of the brain, cardiovascular system, and endocrine system .

Mode of Action

Nalpha-Methylhistamine dihydrochloride interacts with its targets, the histamine receptors, by binding to them . This binding stimulates the receptors and triggers a series of biochemical reactions. It is more potent than histamine itself, particularly at the H3 receptor .

Biochemical Pathways

Upon binding to the histamine receptors, Nalpha-Methylhistamine dihydrochloride affects several biochemical pathways. One of the key pathways influenced is the cyclic adenosine 3′,5′-monophosphate (cAMP) synthesis pathway . The compound is highly effective in inducing cAMP synthesis . cAMP is a crucial second messenger involved in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism.

Pharmacokinetics

Its solubility in water (>20 mg/ml) suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of Nalpha-Methylhistamine dihydrochloride’s action are primarily related to its role as a histamine agonist. It stimulates histamine receptors, leading to various physiological responses. For instance, it helps in removing or decreasing the headache in migraine prophylaxis . It also stimulates acid secretion in animals by acting directly on histamine H2 receptors .

properties

IUPAC Name

2-(1H-imidazol-5-yl)-N-methylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-7-3-2-6-4-8-5-9-6;;/h4-5,7H,2-3H2,1H3,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUQICXJAMPXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CN=CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167838
Record name N-Methylhistamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nalpha-Methylhistamine dihydrochloride

CAS RN

16503-22-3
Record name N-Methylhistamine dihydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylhistamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nα-Methylhistamine dihydrochloride
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Record name N.ALPHA.-METHYLHISTAMINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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